![molecular formula C16H12Cl2N2OS B2402009 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-77-3](/img/no-structure.png)
7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Description
7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer research.
Scientific Research Applications
- Quinazolinones, including our compound of interest, have demonstrated antibacterial properties against both Gram-negative and Gram-positive bacteria . Specifically, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one exhibited potent in vitro antimicrobial activity against Staphylococcus aureus.
- Quinazolinone derivatives have been investigated for their potential as anticancer agents. Some approved drugs, such as erlotinib and gefitinib, belong to this class and are used in the treatment of lung and pancreatic cancers .
- While not directly related to our compound, indole derivatives (which share some structural features with quinazolinones) have been studied for their anti-HIV-1 properties . This highlights the broader relevance of heterocyclic compounds in antiviral research.
- Quinazolinones exhibit anti-inflammatory activity, making them interesting candidates for drug development in inflammatory diseases .
- Research has explored the anticonvulsant potential of quinazolinones, which could be relevant for neurological disorders .
Antibacterial Activity
Anticancer Potential
Anti-HIV Activity
Anti-Inflammatory Effects
Anticonvulsant Properties
Structure-Activity Relationship (SAR) Studies
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzonitrile with 4-chlorobenzyl chloride to form 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-amino-1H-quinazolin-4-one, which is then treated with sulfur to form the final product.", "Starting Materials": ["2-aminobenzonitrile", "4-chlorobenzyl chloride", "sulfur"], "Reaction": ["Step 1: 2-aminobenzonitrile is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-amino-1H-quinazolin-4-one.", "Step 2: The resulting intermediate is then treated with sulfur in the presence of a suitable solvent such as dimethylformamide (DMF) to form the final product, 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one."] } | |
CAS RN |
451465-77-3 |
Molecular Formula |
C16H12Cl2N2OS |
Molecular Weight |
351.25 |
IUPAC Name |
7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-6-5-12(18)9-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22) |
InChI Key |
AQJQWPBHWSAKPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl |
solubility |
not available |
Origin of Product |
United States |
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